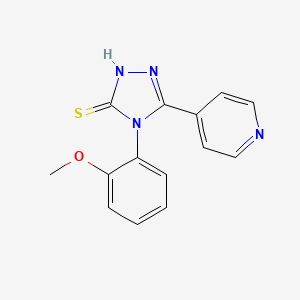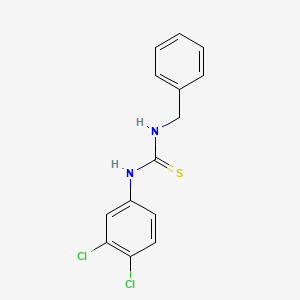![molecular formula C14H21N3O3 B5532417 5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)
5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including structures similar to the compound , typically involves multistep reactions starting from basic chemical precursors. For instance, Hossan et al. (2012) describe a method for synthesizing a series of pyrimidinones and oxazinones using citrazinic acid as a starting material, which involves condensation and cyclization reactions (Hossan et al., 2012). This synthesis route is indicative of the complex steps often required to produce pyrimidinone compounds, highlighting the importance of precise reaction conditions and the role of different functional groups in the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is critical in determining their chemical behavior and potential applications. Trilleras et al. (2008) examined the molecular structure of pyrimidinone compounds, revealing nonplanar configurations and the formation of hydrogen-bonded ribbons, which are crucial for understanding the compound's interactions and stability (Trilleras et al., 2008). These structural insights are vital for designing compounds with specific properties and activities.
Chemical Reactions and Properties
Pyrimidinone derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the photooxygenation of 5-aryl-2,4-diaminopyrimidines leading to pyrimidinones under specific conditions demonstrates the reactivity of these compounds and the potential for synthesizing novel derivatives with unique properties (Oppenländer et al., 1988).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on compounds like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine provide insights into the role of intramolecular and intermolecular hydrogen bonds in determining the physical properties and molecular packing in crystals, which are essential for understanding the compound's behavior in different environments (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of pyrimidinone derivatives, including reactivity, stability, and interaction with other molecules, are key to their application in various fields. The synthesis and evaluation of piperazinyl oxazolidinone antibacterial agents containing a pyrimidinone core highlight the antimicrobial properties of these compounds, underscoring their potential in medicinal chemistry and drug development (Tucker et al., 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-2-14(9-18)4-3-5-17(8-14)12(19)6-11-7-15-10-16-13(11)20/h7,10,18H,2-6,8-9H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUXZBQJPOLNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)CC2=CN=CNC2=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5532335.png)
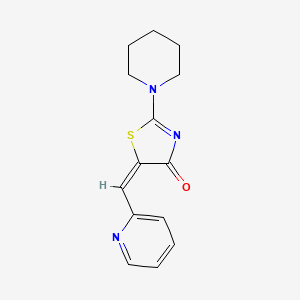
![N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-4-hydroxypyrimidine-5-carboxamide](/img/structure/B5532346.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide](/img/structure/B5532358.png)
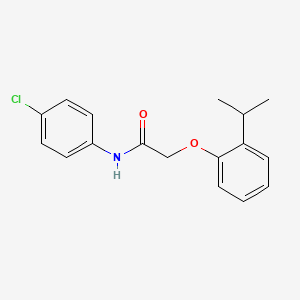
![1-(2-chlorophenyl)-4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5532373.png)
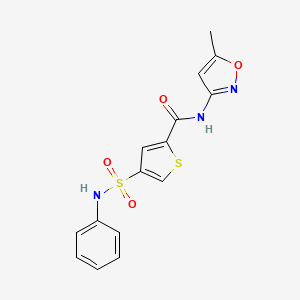
![3-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5532387.png)


![(3-allyl-1-{[2-(2-thienyl)pyrimidin-5-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5532413.png)
